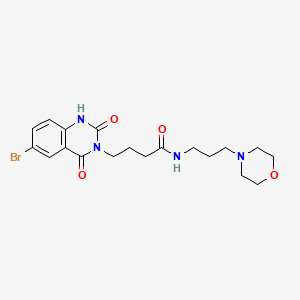
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential use in drug development. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
- The synthesis of benzoquinazolinone derivatives, including compounds similar to the one , involves Buchwald–Hartwig amination and Niementowski reaction. These derivatives have shown interesting anticancer activities in biological screenings against cell lines such as A549 and HT29, demonstrating their potential as therapeutic agents in cancer treatment (Nowak et al., 2014).
Antifungal and Antibacterial Activities
- Research has developed methods for synthesizing various 3-alkylquinazolin-4-one derivatives, demonstrating that compounds like "6-bromo-3-propylquinazolin-4-one" possess good antifungal activity. These findings highlight the potential use of such compounds in developing new antifungal agents (Ouyang et al., 2006).
Inhibition of Tyrosine Kinases
- A series of 6-substituted-4-(3-bromophenylamino)quinazoline derivatives have been prepared as irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases. These inhibitors have shown enhanced antitumor activity, highlighting their potential in cancer therapy (Tsou et al., 2001).
Antimicrobial Activity
- Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives have been synthesized, demonstrating potential antimicrobial activity against various bacterial and fungal strains. These compounds offer a promising avenue for the development of new antimicrobial agents (Babu et al., 2015).
Antiviral Activities
- The synthesis and evaluation of novel 3-sulphonamido-quinazolin-4(3H)-one derivatives have been conducted, showing antiviral activities against respiratory and biodefense viruses. This research suggests the potential of these compounds in treating viral infections (Selvam et al., 2007).
Propiedades
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrN4O4/c20-14-4-5-16-15(13-14)18(26)24(19(27)22-16)8-1-3-17(25)21-6-2-7-23-9-11-28-12-10-23/h4-5,13H,1-3,6-12H2,(H,21,25)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJCKBZGYNFPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2609382.png)
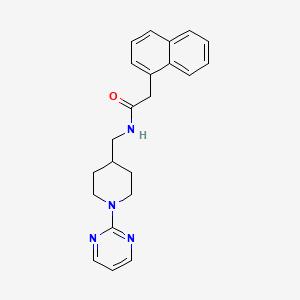
![2-Chloro-N-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]acetamide](/img/structure/B2609386.png)
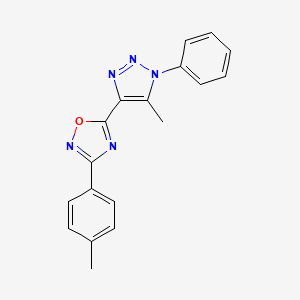
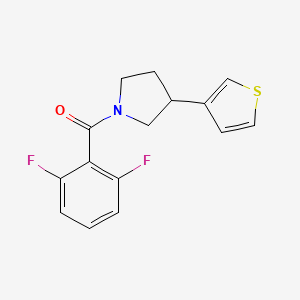


![[2-(Trifluoromethyl)thiophen-3-yl]methanol](/img/structure/B2609395.png)
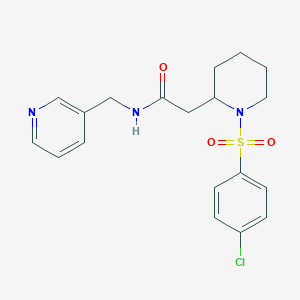
![2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2609397.png)
![2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2609398.png)


![Ethyl 2-(3,4,5-triethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2609402.png)